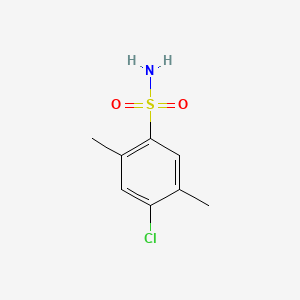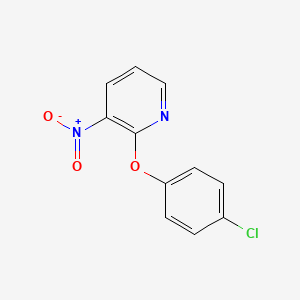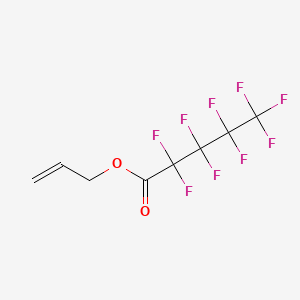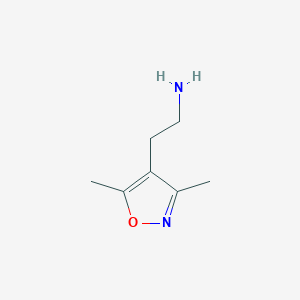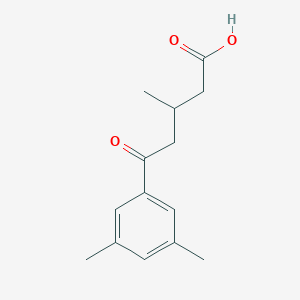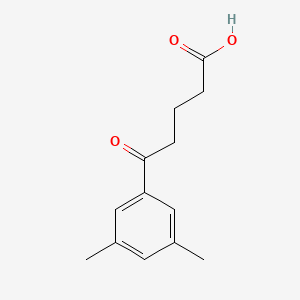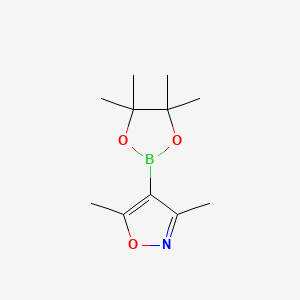
5-フルオロ-2-(トリフルオロメチル)ベンジルアルコール
説明
5-Fluoro-2-(trifluoromethyl)benzyl alcohol is a useful research compound. Its molecular formula is C8H6F4O and its molecular weight is 194.13 g/mol. The purity is usually 95%.
The exact mass of the compound 5-Fluoro-2-(trifluoromethyl)benzyl alcohol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-Fluoro-2-(trifluoromethyl)benzyl alcohol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Fluoro-2-(trifluoromethyl)benzyl alcohol including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
医薬品用途
“5-フルオロ-2-(トリフルオロメチル)ベンジルアルコール”に含まれるトリフルオロメチル基は、FDA承認薬の多くに見られる一般的な構造です . この基は、これらの薬剤の薬理作用を増強する可能性があります . そのため、“5-フルオロ-2-(トリフルオロメチル)ベンジルアルコール”は、さまざまな医薬品化合物の合成に使用できます .
含フッ素化合物の合成
含フッ素化合物は、医薬品、電子機器、農薬、触媒など、さまざまな分野で数多くの用途があります . “5-フルオロ-2-(トリフルオロメチル)ベンジルアルコール”は、これらの化合物の合成における出発物質として使用できます .
芳香族アルデヒドの研究
“5-フルオロ-2-(トリフルオロメチル)ベンジルアルコール”は、酵母アルコール脱水素酵素の基質として、芳香族アルデヒドを研究するために使用されてきました . この研究は、酵母やその他の生物の代謝経路を理解するのに役立ちます .
PI3K阻害剤の合成
PI3Kは、細胞増殖、アポトーシス、運動性、細胞浸潤、グルコース代謝に関与する一種の脂質キナーゼです . “5-フルオロ-2-(トリフルオロメチル)ベンジルアルコール”は、PI3K阻害剤の合成に使用できます .
材料科学用途
含フッ素化合物は、その独特の特性により材料科学でも使用されています . “5-フルオロ-2-(トリフルオロメチル)ベンジルアルコール”は、これらの材料の合成に使用できます .
農薬用途
含フッ素化合物は、安定性と有効性の向上が見られることから、農薬に使用されています . “5-フルオロ-2-(トリフルオロメチル)ベンジルアルコール”は、これらの農薬の合成に使用できます .
Safety and Hazards
作用機序
Target of Action
It is known that similar compounds can have an impact on the respiratory system .
Mode of Action
It is known that similar compounds can undergo reactions at the benzylic position, which includes free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound’s structure and its interaction with its targets.
Biochemical Pathways
For instance, reactions at the benzylic position can lead to the formation of different products, which can have downstream effects on various biochemical pathways .
Result of Action
It is known that similar compounds can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Fluoro-2-(trifluoromethyl)benzyl alcohol. Spillage is unlikely to penetrate soil . These factors can influence how the compound interacts with its targets and the overall effectiveness of its action.
生化学分析
Biochemical Properties
5-Fluoro-2-(trifluoromethyl)benzyl alcohol plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used to investigate aromatic aldehydes as substrates for yeast alcohol dehydrogenase
Cellular Effects
The effects of 5-Fluoro-2-(trifluoromethyl)benzyl alcohol on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the presence of the trifluoromethyl group in the compound can significantly alter the biological characteristics of natural products, thereby impacting cellular processes .
Molecular Mechanism
At the molecular level, 5-Fluoro-2-(trifluoromethyl)benzyl alcohol exerts its effects through various mechanisms. It can participate in free radical reactions, nucleophilic substitutions, and oxidation processes . These interactions can lead to enzyme inhibition or activation and changes in gene expression, which are essential for understanding the compound’s molecular mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Fluoro-2-(trifluoromethyl)benzyl alcohol can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under ambient temperature conditions
Dosage Effects in Animal Models
The effects of 5-Fluoro-2-(trifluoromethyl)benzyl alcohol vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. For instance, the compound has been shown to cause skin and eye irritation, as well as respiratory irritation at higher concentrations . Understanding the dosage effects is crucial for determining the safe and effective use of this compound in various applications.
Metabolic Pathways
5-Fluoro-2-(trifluoromethyl)benzyl alcohol is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. The presence of the trifluoromethyl group can significantly influence the metabolic cascade of chemical events, thereby affecting metabolic flux and metabolite levels . These interactions are essential for understanding the compound’s role in metabolic pathways.
Transport and Distribution
The transport and distribution of 5-Fluoro-2-(trifluoromethyl)benzyl alcohol within cells and tissues are influenced by various factors. The compound’s low water solubility suggests that it is not likely to be highly mobile in the environment . Understanding the transporters and binding proteins that interact with this compound is crucial for determining its localization and accumulation within cells and tissues.
特性
IUPAC Name |
[5-fluoro-2-(trifluoromethyl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F4O/c9-6-1-2-7(8(10,11)12)5(3-6)4-13/h1-3,13H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGVUJWYLCSOJDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)CO)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70372145 | |
| Record name | 5-Fluoro-2-(trifluoromethyl)benzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70372145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
238742-82-0 | |
| Record name | 5-Fluoro-2-(trifluoromethyl)benzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=238742-82-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Fluoro-2-(trifluoromethyl)benzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70372145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 238742-82-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


